Cas no 473732-57-9 (1-(3-FLUOROPHENYL)PROPYLAMINE)

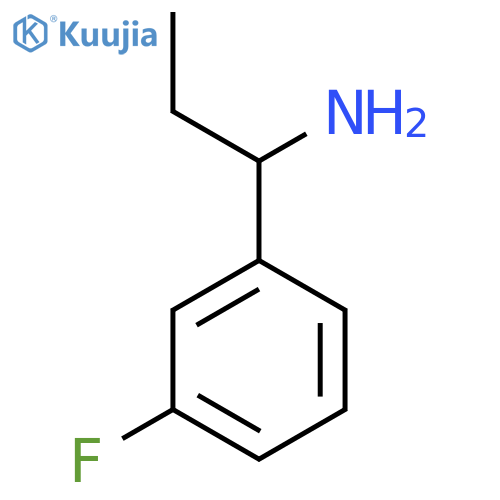

1-(3-FLUOROPHENYL)PROPYLAMINE structure

商品名:1-(3-FLUOROPHENYL)PROPYLAMINE

1-(3-FLUOROPHENYL)PROPYLAMINE 化学的及び物理的性質

名前と識別子

-

- 1-(3-FLUOROPHENYL)PROPYLAMINE

- 1-(3-fluorophenyl)-1-propanamine

- CTK4I9909

- MolPort-003-993-797

- PC3484

- SBB086933

- SureCN3577678

- AKOS010036682

- MFCD07784284

- SB76171

- SB76211

- SB45801

- Y11089

- SCHEMBL3577678

- A827194

- 473732-57-9

- 1-(3-fluorophenyl)propan-1-amine

- DTXSID40627639

-

- インチ: 1S/C9H12FN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3

- InChIKey: LJVGBCCRQCRIJS-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(=C1)C(CC)N

計算された属性

- せいみつぶんしりょう: 153.095

- どういたいしつりょう: 153.095

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 26A^2

じっけんとくせい

- 密度みつど: 1.039

- ふってん: 203.6°C at 760 mmHg

- フラッシュポイント: 86°C

- 屈折率: 1.508

- じょうきあつ: 0.3±0.4 mmHg at 25°C

1-(3-FLUOROPHENYL)PROPYLAMINE セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 23-36

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(3-FLUOROPHENYL)PROPYLAMINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F791750-10mg |

1-(3-Fluorophenyl)propylamine |

473732-57-9 | 10mg |

$ 50.00 | 2022-06-04 | ||

| TRC | F791750-50mg |

1-(3-Fluorophenyl)propylamine |

473732-57-9 | 50mg |

$ 95.00 | 2022-06-04 | ||

| Alichem | A019113063-5g |

1-(3-Fluorophenyl)propan-1-amine |

473732-57-9 | 97% | 5g |

$480.20 | 2023-09-01 | |

| abcr | AB200032-250mg |

1-(3-Fluorophenyl)propylamine, 97%; . |

473732-57-9 | 97% | 250mg |

€217.70 | 2025-02-18 | |

| abcr | AB200032-1g |

1-(3-Fluorophenyl)propylamine, 97%; . |

473732-57-9 | 97% | 1g |

€565.70 | 2025-02-18 | |

| Apollo Scientific | PC3484-1g |

1-(3-Fluorophenyl)propylamine |

473732-57-9 | 97% | 1g |

£360.00 | 2025-02-21 | |

| TRC | F791750-100mg |

1-(3-Fluorophenyl)propylamine |

473732-57-9 | 100mg |

$ 135.00 | 2022-06-04 | ||

| Alichem | A019113063-10g |

1-(3-Fluorophenyl)propan-1-amine |

473732-57-9 | 97% | 10g |

$741.34 | 2023-09-01 | |

| Crysdot LLC | CD12070019-10g |

1-(3-Fluorophenyl)propan-1-amine |

473732-57-9 | 97% | 10g |

$905 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1543381-1g |

1-(3-Fluorophenyl)propan-1-amine |

473732-57-9 | 98% | 1g |

¥3147.00 | 2024-05-12 |

1-(3-FLUOROPHENYL)PROPYLAMINE 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

473732-57-9 (1-(3-FLUOROPHENYL)PROPYLAMINE) 関連製品

- 444643-09-8((S)-1-(3-Fluorophenyl)ethanamine)

- 74877-10-4(1-(4-Fluorophenyl)propan-1-amine)

- 761390-58-3((R)-1-(3-Fluorophenyl)ethanamine)

- 74788-45-7(1-(3-Fluorophenyl)ethylamine)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:473732-57-9)1-(3-FLUOROPHENYL)PROPYLAMINE

清らかである:99%

はかる:1g

価格 ($):314.0